molecular formula C13H6F4O2 B6364933 2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1179626-09-5

2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6364933
CAS RN: 1179626-09-5
M. Wt: 270.18 g/mol
InChI Key: JKKPTSZEXLUWQX-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid (2F5TFPBA) is a fluorinated benzoic acid derivative with a wide range of applications in the field of synthetic organic chemistry. It is a highly versatile reagent with numerous potential applications in the synthesis of pharmaceuticals, agrochemicals and other organic compounds. It has been used in a variety of reactions, such as the synthesis of heterocyclic compounds and the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% is based on its ability to act as a nucleophile. It can react with electrophiles such as bromide and trifluoromethanesulfonic anhydride to form a stable intermediate, which can then be converted into the desired product. Additionally, it can act as a base, allowing it to react with acids to form the desired product.
Biochemical and Physiological Effects
2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to inhibit the production of inflammatory mediators, such as cytokines, and to reduce the production of reactive oxygen species. Additionally, it has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative damage.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% has several advantages for lab experiments. It is a highly versatile reagent with numerous potential applications in the synthesis of organic compounds. Additionally, it is relatively easy to synthesize, and it can be used in a variety of reactions. However, it also has some limitations. For example, it can be difficult to obtain in large quantities, and its reactivity can be affected by the presence of other reagents or solvents.

Future Directions

The potential applications of 2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% are still being explored. Possible future directions include the use of 2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% in the synthesis of fluorinated polymers, in the synthesis of fluorinated pharmaceuticals, and in the synthesis of fluorinated agrochemicals. Additionally, further research into its biochemical and physiological effects may be beneficial in the development of new treatments for various diseases. Finally, its potential as an antioxidant and anti-inflammatory agent may lead to new applications in the field of medicine.

Synthesis Methods

2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% can be synthesized through several methods. The most common method is the reaction of 2-fluoro-5-bromobenzoic acid with trifluoromethanesulfonic anhydride, followed by a reaction with a base such as potassium carbonate. This method can be used to produce 2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% in high yields with excellent purity.

Scientific Research Applications

2-Fluoro-5-(2,4,6-trifluorophenyl)benzoic acid, 95% has been extensively used in various scientific research applications. It has been used in the synthesis of fluorinated compounds, such as fluorinated steroids, fluorinated amines and fluorinated alkanes. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. Additionally, it has been used in the synthesis of organic compounds, such as carboxylic acids, alcohols and amines.

properties

IUPAC Name

2-fluoro-5-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O2/c14-7-4-10(16)12(11(17)5-7)6-1-2-9(15)8(3-6)13(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKPTSZEXLUWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681255
Record name 2',4,4',6'-Tetrafluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179626-09-5
Record name 2',4,4',6'-Tetrafluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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